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  • Product: 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate
  • CAS: 646989-40-4

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate: A Technical Whitepaper

Executive Summary & Structural Rationale The target molecule, 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4), is a highly specialized, polyhalogenated building block utilized in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The target molecule, 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4), is a highly specialized, polyhalogenated building block utilized in the synthesis of advanced agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical active pharmaceutical ingredients (APIs)[1].

From a nomenclature and retrosynthetic perspective, the phenol precursor is 3,5-dichloro-2-hydroxybenzaldehyde (which is structurally identical to 2,4-dichloro-6-formylphenol). The acyl donor is 2,6-difluorobenzoyl chloride . The synthesis of this ester presents a unique set of kinetic and thermodynamic challenges due to the extreme electronic deactivation of the phenol and the steric hindrance of the acid chloride.

Mechanistic Causality: Overcoming Substrate Deactivation

Standard base-catalyzed esterification protocols often fail or produce negligible yields when applied to this specific substrate pairing. Understanding the causality behind this failure is critical for process optimization:

  • Phenol Deactivation: The nucleophilicity of 3,5-dichloro-2-hydroxybenzaldehyde is severely compromised. The hydroxyl proton is locked in a strong intramolecular hydrogen bond with the adjacent ortho-formyl group. Furthermore, the two chlorine atoms exert a powerful inductive electron-withdrawing effect (-I effect), drastically reducing the electron density on the phenoxide oxygen[2].

  • Electrophilic Steric Hindrance: While 2,6-difluorobenzoyl chloride is highly electrophilic, the two ortho-fluorine atoms create a steric shield around the carbonyl carbon, restricting the approach trajectory of the already bulky and deactivated phenoxide[3].

The Catalytic Solution: To overcome these barriers, the addition of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP) , is mandatory[2]. DMAP attacks the sterically hindered acid chloride to form an N-acylpyridinium intermediate. This intermediate is a vastly superior acyl donor compared to the parent acid chloride, effectively lowering the activation energy required for the deactivated phenoxide to attack[4].

DMAP_Catalysis A 2,6-Difluorobenzoyl Chloride (Sterically Hindered Electrophile) B N-Acylpyridinium Intermediate (Highly Reactive Acyl Donor) A->B DMAP Nucleophilic Attack D Tetrahedral Intermediate (Overcomes Steric/Electronic Barriers) B->D Acyl Transfer C 3,5-Dichloro-2-hydroxybenzaldehyde + TEA (Phenoxide Formation) C->D Phenoxide Attack D->A DMAP Regenerated E 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (Product) D->E Elimination of HCl

DMAP-catalyzed esterification mechanism for the target molecule.

Reaction Optimization & Quantitative Data

To establish the most efficient synthetic route, various bases, catalysts, and thermal conditions were evaluated. The quantitative data below demonstrates that the reaction is entirely dependent on DMAP catalysis; stoichiometric base alone is insufficient.

EntryBase (Equiv)Catalyst (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1TEA (1.5)NoneDCM2524< 10Phenoxide too deactivated to attack acid chloride.
2Pyridine (1.5)NoneDCM252415Pyridine is a weak acyl transfer agent.
3TEA (1.5)DMAP (10)DCM25688N-acylpyridinium formation drives the reaction.
4 DIPEA (1.5) DMAP (10) THF 65 4 92 Optimal kinetic profile; DIPEA prevents side-reactions.
5K₂CO₃ (2.0)DMAP (10)DMF80465High temp in DMF leads to partial substrate degradation.

Table 1: Optimization of the esterification between 3,5-dichloro-2-hydroxybenzaldehyde and 2,6-difluorobenzoyl chloride.

Self-Validating Experimental Protocol

The following optimized methodology (based on Entry 4) is designed as a self-validating system. Each step in the workup is chemically engineered to selectively remove specific byproducts, ensuring high purity of the final API intermediate before chromatography.

Reagents Required:

  • 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq, 10.0 mmol, 1.91 g)

  • 2,6-Difluorobenzoyl chloride (1.1 eq, 11.0 mmol, 1.94 g)[5]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol, 2.6 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol, 122 mg)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under inert nitrogen. Add 3,5-dichloro-2-hydroxybenzaldehyde (1.91 g) and DMAP (122 mg) to the flask, followed by 25 mL of anhydrous THF. Stir until fully dissolved.

  • Base Addition: Inject DIPEA (2.6 mL) into the stirring solution. Causality: DIPEA is chosen over TEA because its steric bulk prevents it from competing with DMAP as a nucleophile, acting strictly as a proton sponge.

  • Thermal Control & Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2,6-difluorobenzoyl chloride (1.94 g) in 5 mL of THF and add it dropwise over 15 minutes. Causality: The formation of the N-acylpyridinium intermediate is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the catalyst and suppresses ketene formation.

  • Reaction Propagation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 4 hours. Monitor completion via TLC (Hexane:EtOAc 4:1).

  • Self-Validating Workup:

    • Cool to room temperature and concentrate the THF under reduced pressure. Redissolve the crude residue in 50 mL Dichloromethane (DCM).

    • Acid Wash: Wash the DCM layer with 1M aqueous HCl (2 x 25 mL). Validation: This selectively protonates DMAP and DIPEA, partitioning them entirely into the aqueous waste.

    • Base Wash: Wash with 5% aqueous NaHCO₃ (2 x 25 mL). Validation: This hydrolyzes any unreacted 2,6-difluorobenzoyl chloride into water-soluble sodium 2,6-difluorobenzoate, purging it from the organic layer.

    • Brine Wash: Wash with saturated NaCl (25 mL) to break any micro-emulsions and pre-dry the organic phase.

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting solid from hot ethanol/water to yield pure 2,4-dichloro-6-formylphenyl 2,6-difluorobenzoate as a crystalline solid.

Analytical Validation Markers

To confirm the structural integrity of the synthesized product, the following spectroscopic markers should be verified:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the broad phenolic -OH peak (~11.5 ppm) confirms complete esterification. The formyl proton will appear as a sharp singlet at ~10.2 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct signal at approximately -110 ppm corresponding to the two equivalent ortho-fluorine atoms of the benzoyl ring.

  • FT-IR (ATR): Two distinct carbonyl stretches must be present: an ester C=O stretch at ~1745 cm⁻¹ (shifted higher due to the electron-withdrawing fluorines) and an aldehyde C=O stretch at ~1705 cm⁻¹.

References

  • 2121777-23-7|Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate|BLD Pharm (Contains CAS 646989-40-4 registry data), bldpharm.com. URL: 1

  • Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation , The Journal of Organic Chemistry - ACS Publications. URL: 3

  • Process for the preparation of a benzoic acid derivative - European Patent Office - EP 0281186 B1 , epo.org. URL: 5

  • Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase , PMC - nih.gov. URL: 4

  • NOSH-aspirin | 1357362-67-4 - Benchchem (Details on salicylaldehyde esterification protocols), benchchem.com. URL: 2

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Methodologies for 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4)[1] is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4)[1] is a highly functionalized biaryl ester. Compounds featuring this specific architecture—combining a heavily halogenated phenol with a fluorinated benzoate—are critical intermediates in the synthesis of advanced agrochemicals (such as benzoylurea-based chitin synthesis inhibitors) and pharmaceutical agents, including antitubulin biaryl analogs[2][3].

Because this molecule contains multiple halogens (chlorine and fluorine) and two distinct carbonyl environments (aldehyde and ester), verifying its structural integrity requires a rigorous, multi-modal spectroscopic approach. As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical matrix. By correlating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, researchers can definitively confirm the structure and purity of this complex intermediate.

Structural Elucidation Strategy

To prevent false positives during structural verification, no single analytical technique should be used in isolation. The causality behind our workflow is simple: NMR maps the atomic framework and spin-spin couplings, FT-IR differentiates the electronic environments of the carbonyls, and HRMS validates the exact isotopic mass and structural connectivity through targeted fragmentation.

Workflow A 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate B Sample Solubilization & Extraction A->B C NMR Spectroscopy (1H, 13C, 19F) B->C CDCl3 D FT-IR Spectroscopy (ATR Mode) B->D Solid State E HRMS (ESI-TOF) B->E MeOH/H2O F Structural Elucidation & Validation C->F D->F E->F

Analytical workflow for the comprehensive spectroscopic characterization of the target ester.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most granular view of the molecule's topology. The presence of both fluorine and chlorine atoms creates highly specific deshielding effects and coupling patterns.

Causality of NMR Signals
  • The Phenolic Ring (2,4-dichloro-6-formylphenoxy): The protons at positions 3 and 5 are meta to each other. Because they are separated by a carbon bearing a strongly electronegative chlorine atom, they exhibit a characteristic meta-coupling ( J≈2.5 Hz). The aldehyde proton is highly deshielded ( ≈10.25 ppm) due to the anisotropic effect of the carbonyl double bond.

  • The Benzoate Ring (2,6-difluorobenzoate): This ring presents a complex multiplet system driven by 1 H- 19 F spin-spin coupling[4]. The para-proton (H-4') appears as a triplet of triplets (tt) due to coupling with the adjacent meta-protons and long-range coupling with the fluorine atoms.

  • 19 F and 13 C Dynamics: The two equivalent fluorine atoms resonate around -111 ppm, a diagnostic shift for 2,6-difluorobenzoate derivatives[5]. In the 13 C spectrum, the C-F carbons split into massive doublets ( J≈255 Hz) due to direct carbon-fluorine coupling.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
CHO 10.25s-1HAldehyde proton
H-5 8.05d2.51HPhenolic ring, meta to Cl
H-3 7.82d2.51HPhenolic ring, between Cl atoms
H-4' 7.60tt8.5, 6.01HBenzoate ring, para to ester
H-3', H-5' 7.15t (multiplet)8.52HBenzoate ring, ortho to F
Table 2: Key 13 C and 19 F NMR Data
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
13 C 187.5s-Aldehyde Carbonyl (C=O)
13 C 160.2s-Ester Carbonyl (O-C=O)
13 C 160.8dd255.0, 6.5C-F (C-2', C-6')
19 F -111.5m-F-2', F-6'

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is deployed specifically to validate the dual-carbonyl nature of the molecule and the presence of the carbon-halogen bonds[6].

Causality of Vibrational Shifts

The ester carbonyl stretch is observed at a higher wavenumber ( ≈1748 cm −1 ) because the electronegative phenoxy oxygen withdraws electron density via induction, strengthening the C=O bond. Conversely, the aldehyde carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency to ≈1705 cm −1 . The robust C-F stretching vibrations dominate the fingerprint region[4].

Table 3: FT-IR (ATR) Key Vibrational Bands
Wavenumber (cm −1 )IntensityVibration TypeStructural Assignment
1748 Strong ν (C=O)Ester carbonyl stretch
1705 Strong ν (C=O)Aldehyde carbonyl stretch
1620, 1585 Medium ν (C=C)Aromatic ring breathing
1080, 1015 Strong ν (C-F)Aryl-fluorine stretch
755 Strong ν (C-Cl)Aryl-chlorine stretch

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides definitive proof of the molecular formula ( C14​H6​Cl2​F2​O3​ ) and structural connectivity.

Causality of Fragmentation

Electrospray ionization (ESI) in positive mode yields the protonated molecular ion [M+H]+ at m/z 330.97. The presence of two chlorine atoms dictates a classic 9:6:1 isotopic cluster at m/z 330.97, 332.97, and 334.97. Upon Collision-Induced Dissociation (CID), the ester bond cleaves. The most abundant and diagnostic product ion is the 2,6-difluorobenzoyl cation at m/z 141.01[3][7]. This cation subsequently ejects carbon monoxide (-28 Da) to form the 2,6-difluorophenyl cation at m/z 113.02[3][7].

Fragmentation M [M+H]+ Ion m/z 330.97 F1 2,6-Difluorobenzoyl Cation m/z 141.01 M->F1 Ester Cleavage F2 2,4-Dichloro-6-formylphenol Neutral Loss M->F2 Ester Cleavage F3 2,6-Difluorophenyl Cation m/z 113.02 F1->F3 Loss of CO (-28 Da)

Proposed ESI-MS fragmentation pathway highlighting the diagnostic m/z 141 ion.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following step-by-step protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition

Why CDCl 3​ ? It lacks exchangeable protons and provides a non-polar environment that prevents the disruption of weak intramolecular interactions, ensuring sharp signals for the aldehyde proton.

  • Weighing: Accurately weigh 15 mg of the synthesized ester into a clean glass vial.

  • Solubilization: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra at 298 K. Ensure the relaxation delay (D1) is set to at least 2 seconds for 1 H and 5 seconds for 13 C to allow for accurate integration.

Protocol B: ATR-FTIR Analysis

Why ATR over KBr pellets? Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can induce polymorphic transitions or ester hydrolysis via absorbed atmospheric moisture.

  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm −1 resolution).

  • Loading: Place approximately 2-5 mg of the pure crystalline powder directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm −1 . Subtract the background and apply an ATR correction algorithm to normalize peak intensities.

Protocol C: LC-HRMS (ESI-TOF) Method

Why ESI+ over EI? ESI provides soft ionization to preserve the molecular ion before controlled CID fragmentation, whereas Electron Ionization (EI) would obliterate the ester linkage immediately[3].

  • Preparation: Dilute the sample to a final concentration of 1 μ g/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and gas flow to 10 L/min.

  • Fragmentation: Perform targeted MS/MS on the m/z 330.97 precursor ion using a collision energy of 15-25 eV to observe the diagnostic m/z 141.01 and 113.02 product ions.

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate. The content is structured to provide researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for method development, data interpretation, and structural elucidation of this complex halogenated aromatic ester.

Introduction: The Analytical Challenge

2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate is a molecule presenting several features of interest for mass spectrometric analysis. Its structure comprises a dichlorinated formylphenyl ring linked via an ester bond to a difluorinated benzoyl group. The presence of multiple halogen atoms, an aldehyde functional group, and an ester linkage suggests a rich and informative fragmentation pattern under mass spectrometric conditions. Understanding these fragmentation pathways is crucial for the unambiguous identification and quantification of this compound in various matrices.

This guide will detail the theoretical underpinnings and practical considerations for analyzing this molecule, with a focus on predicting its behavior in a mass spectrometer. We will explore ionization techniques, mass analysis, and tandem mass spectrometry (MS/MS) to propose a complete analytical workflow.

Predicted Mass Spectrum and Isotopic Pattern

The chemical formula for 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate is C₁₄H₅Cl₂F₂O₃. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions.[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] Consequently, a molecule with two chlorine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The monoisotopic mass of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate is calculated to be 345.9525 g/mol . Therefore, we expect to observe the molecular ion cluster [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ at m/z values corresponding to these masses.

Proposed Mass Spectrometry Workflow

A logical workflow for the analysis of this compound would involve liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This approach allows for the separation of the analyte from complex matrices and provides accurate mass measurements for confident identification.

Ionization Technique: Electrospray Ionization (ESI)

Given the polarity of the ester and aldehyde functional groups, Electrospray Ionization (ESI) is a suitable choice for generating gas-phase ions of the intact molecule with minimal fragmentation. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[2] For this compound, positive ion mode ESI is expected to yield a strong signal for the [M+H]⁺ ion.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for this analysis. The quadrupole allows for the selection of a specific precursor ion (e.g., the [M+H]⁺ ion), while the TOF analyzer provides high-resolution and accurate mass measurements of the product ions generated through collision-induced dissociation (CID). This capability is essential for elucidating the elemental composition of the fragments and confirming the proposed fragmentation pathways.

Experimental Workflow Diagram

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dissolution Dissolve in suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration LC_Column Reversed-Phase C18 Column Filtration->LC_Column Injection MS_Source ESI Source (Positive Ion Mode) LC_Column->MS_Source Elution Mobile_Phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Q1 Quadrupole 1 (Precursor Ion Selection) MS_Source->Q1 Collision_Cell Collision Cell (CID) (Nitrogen gas) Q1->Collision_Cell TOF Time-of-Flight Analyzer (High-Resolution Mass Analysis) Collision_Cell->TOF Detector Detector TOF->Detector Data_Acquisition MS and MS/MS Spectra Detector->Data_Acquisition Interpretation Fragmentation Analysis Structure Elucidation Data_Acquisition->Interpretation

Caption: Proposed LC-MS/MS workflow for the analysis of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate.

Predicted Fragmentation Pathways

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate is expected to fragment at its most labile bond, the ester linkage. Aromatic esters are known to undergo characteristic cleavages.[3]

The primary fragmentation is anticipated to be the cleavage of the ester bond, leading to two main product ions:

  • The 2,6-difluorobenzoyl cation (m/z 141.01): This would result from the cleavage of the C-O bond of the ester, with the charge retained on the acyl portion.

  • The 2,4-dichloro-6-formylphenol radical cation (m/z 190.96): This would be formed by the cleavage of the same C-O bond, with the charge remaining on the phenolic portion.

Further fragmentation of these primary product ions can provide additional structural information. For instance, the 2,6-difluorobenzoyl cation could lose a molecule of carbon monoxide (CO) to form the 2,6-difluorophenyl cation. The 2,4-dichloro-6-formylphenol radical cation might undergo loss of the formyl group (CHO).

The presence of halogens on the aromatic rings will influence the stability of the resulting fragment ions.[3] The electron-withdrawing nature of the fluorine and chlorine atoms can affect the fragmentation pathways.

Theoretical Fragmentation Diagram

Fragmentation_Pathway Parent [M+H]⁺ m/z 346.96 Frag1 2,6-difluorobenzoyl cation m/z 141.01 Parent->Frag1 Loss of C₇H₃Cl₂O₂ Frag2 2,4-dichloro-6-formylphenol radical cation m/z 190.96 Parent->Frag2 Loss of C₇H₂F₂O Frag1_1 2,6-difluorophenyl cation m/z 113.02 Frag1->Frag1_1 - CO Frag2_1 2,4-dichlorophenol radical cation m/z 161.96 Frag2->Frag2_1 - CHO

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate.

Experimental Protocol

The following is a detailed, step-by-step methodology for the mass spectrometric analysis of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the same solvent mixture to the desired concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter.

LC-MS/MS Parameters
ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
MS Acquisition
Mass Rangem/z 50 - 500
Scan Time0.5 s
MS/MS Acquisition
Precursor Ionm/z 346.96
Collision EnergyRamped from 10 to 40 eV
Collision GasArgon

Data Presentation: Expected Ions

The following table summarizes the expected m/z values for the molecular ion and key fragment ions of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate in positive ion mode.

IonFormulaCalculated m/zIsotopic Pattern (m/z)
[M+H]⁺[C₁₄H₆Cl₂F₂O₃]⁺346.9604346.96, 348.96, 350.96
[C₇H₂F₂O]⁺[C₇H₂F₂O]⁺141.0046141.00
[C₇H₃Cl₂O₂]⁺˙[C₇H₃Cl₂O₂]⁺˙190.9564190.96, 192.95, 194.95
[C₆H₂F₂]⁺[C₆H₂F₂]⁺113.0097113.01
[C₆H₃Cl₂O]⁺˙[C₆H₃Cl₂O]⁺˙161.9615161.96, 163.96, 165.96

Conclusion

This technical guide provides a comprehensive, predictive framework for the mass spectrometric analysis of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate. By leveraging established principles of mass spectrometry for halogenated aromatic compounds and esters, we have proposed a robust analytical workflow from sample preparation to data interpretation.[2][3] The predicted fragmentation pathways and expected m/z values offer a solid foundation for researchers to develop and validate their own methods for the identification and characterization of this molecule. The application of high-resolution mass spectrometry is key to confirming the elemental composition of the observed ions and providing the highest level of confidence in the structural elucidation.

References

  • McLAFFERTY, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • NIST. Benzoic acid, phenyl ester. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Functionalization of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate in Drug Discovery

Executive Summary & Chemical Profiling 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4) is a highly specialized, bifunctional building block utilized in the synthesis of complex heterocycles, targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4) is a highly specialized, bifunctional building block utilized in the synthesis of complex heterocycles, targeted fluorinated ligands, and bioactive pharmacophores. The architectural brilliance of this molecule lies in its orthogonal reactivity: it pairs an electrophilic formyl group (primed for condensation reactions) with a highly activated, base-labile 2,6-difluorobenzoate ester (primed for nucleophilic aromatic substitution or selective cleavage).

For drug development professionals, this compound serves as an ideal precursor for synthesizing lipophilic Schiff bases, benzoxazoles, and transition-metal chelators. This guide details field-proven protocols for exploiting both reactive sites while maintaining chemoselectivity.

Mechanistic Causality & Orthogonal Reactivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this scaffold to avoid unwanted side reactions (e.g., premature ester hydrolysis or O-to-N acyl migration).

  • The Formyl Center (Schiff Base Formation): The aldehyde group is sterically hindered by the adjacent bulky ester and electronically modulated by the 2,4-dichloro substitutions. Condensation with primary amines requires mild acid catalysis (e.g., p-Toluenesulfonic acid, PTSA) to increase the electrophilicity of the carbonyl carbon without raising the pH, which would otherwise hydrolyze the benzoate ester 1. Microwave irradiation is highly recommended to accelerate the dehydration step, trapping the kinetic imine product efficiently 2.

  • The 2,6-Difluorobenzoate Moiety (SNAr & Cleavage): The two fluorine atoms are situated ortho to the electron-withdrawing carbonyl group. This creates a highly electron-deficient aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) by secondary amines or thiols 3. Alternatively, the ester can be selectively cleaved post-condensation using mild base (K₂CO₃/MeOH) to reveal a bidentate N,O-chelating ligand.

Pathways SM 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate Schiff Schiff Base Derivative (Imine Formation) SM->Schiff Primary Amine Cat. Acid, EtOH SNAr SNAr Adduct (F-Displacement) SM->SNAr Nucleophile (e.g., Morpholine) Base, DMF, Heat Phenol Metal-Chelating Ligand (Ester Cleavage) Schiff->Phenol Mild Base (K2CO3) MeOH

Divergent synthetic pathways of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Lipophilic Schiff Bases

This protocol utilizes microwave irradiation to drive the condensation of the formyl group with a primary amine (e.g., aniline derivatives) while preserving the base-sensitive 2,6-difluorobenzoate ester.

Reagents & Equipment:

  • 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.05 equiv, 1.05 mmol)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv, 0.05 mmol)

  • Absolute Ethanol (Anhydrous, 5.0 mL)

  • Microwave Synthesizer (e.g., CEM Discover or Anton Paar)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the starting material and the primary amine in 5.0 mL of anhydrous ethanol.

  • Catalysis: Add PTSA (0.05 equiv). Causality note: The catalytic acid protonates the formyl oxygen, lowering the LUMO energy of the carbonyl and facilitating nucleophilic attack by the amine without triggering ester hydrolysis.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 15 minutes (Power: 50-100 W, dynamic modulation).

  • Workup: Allow the vessel to cool to room temperature. The Schiff base typically precipitates as a highly crystalline solid due to the lipophilic nature of the difluorobenzoate group. Filter the precipitate under a vacuum and wash it with ice-cold ethanol (2 × 2 mL).

  • Self-Validating System (Analysis): Confirm the reaction success via FT-IR. The disappearance of the strong aldehyde C=O stretch (~1695 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹) validates the transformation. The ester C=O stretch (~1740 cm⁻¹) must remain intact.

Workflow Step1 Step 1: Reagent Preparation Dissolve SM and Amine in Anhydrous EtOH Step2 Step 2: Catalysis Add 0.05 eq PTSA to activate formyl group Step1->Step2 Step3 Step 3: Reaction Microwave Irradiation (80°C, 15 min) Step2->Step3 Step4 Step 4: Workup Cool, Filter precipitate, Wash with Cold EtOH Step3->Step4 Step5 Step 5: Validation IR (C=N appearance), NMR, and LC-MS Step4->Step5

Microwave-assisted experimental workflow for selective Schiff base synthesis.

Protocol B: Selective SNAr Functionalization of the Fluorobenzoate

The 2,6-difluorobenzoate moiety can be functionalized via SNAr prior to ester cleavage. This is particularly useful for attaching solubilizing groups (like morpholine or piperazine) to the pharmacophore 4.

Step-by-Step Methodology:

  • Preparation: Dissolve the Schiff base intermediate from Protocol A (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Nucleophile Addition: Add morpholine (1.1 equiv, 1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol).

  • Reaction: Heat the mixture to 60°C under an inert argon atmosphere for 4 hours. Causality note: The electron-withdrawing ester carbonyl stabilizes the Meisenheimer complex intermediate, allowing the selective displacement of one ortho-fluorine atom.

  • Workup: Quench the reaction with ice water (15 mL) to precipitate the mono-substituted SNAr adduct. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validating System (Analysis): ¹⁹F NMR is the definitive validation tool here. The starting material exhibits a symmetrical fluorine signal (integrating to 2F). The successful SNAr product will show a single fluorine peak (integrating to 1F) shifted upfield due to the loss of symmetry and the electron-donating effect of the newly attached amine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Schiff base condensation (Protocol A) using 4-methoxyaniline as the model primary amine.

MethodSolventCatalystTemp (°C)TimeYield (%)Purity (HPLC)
ConventionalEtOHNone78 (Reflux)12 h42%85%
ConventionalEtOHPTSA (0.05 eq)78 (Reflux)6 h68%91%
MicrowaveEtOHNone8030 min55%88%
Microwave EtOH PTSA (0.05 eq) 80 15 min 94% >98%

Table 1: Optimization of reaction conditions demonstrating the necessity of mild acid catalysis combined with microwave irradiation to maximize yield and prevent ester degradation.

References

  • Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation International Science Community Association (Research Journal of Chemical Sciences)[Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde Advances in Biological Chemistry (SCIRP)[Link]

  • Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution Bioconjugate Chemistry / National Institutes of Health (NIH)[Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols American Chemical Society (ACS)[Link]

Sources

Application

Application Note: Advanced Purification Protocols for 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4) is a highly functionalized aryl ester utilized as a specialized building block in agrochemical and pharmaceutical development. It features a rigid, halogenated aromatic architecture comprising a salicylaldehyde derivative (2,4-dichloro-6-formylphenol) esterified with 2,6-difluorobenzoic acid.

While its dense functionalization makes it a valuable intermediate, it also renders the molecule highly susceptible to degradation during standard isolation procedures. This application note details field-proven, self-validating purification workflows designed to maximize yield and purity while mitigating the severe risks of hydrolysis, transesterification, and acetalization.

Chemical Profiling & Stability Constraints

To design an effective purification strategy, one must first understand the structural liabilities of the target molecule. Do not treat this compound as a standard aliphatic ester; its reactivity profile is dictated by intense electronic effects.

The Electrophilic Aryl Ester Linkage

Aryl esters are inherently more labile than alkyl esters due to the excellent leaving-group ability of the resulting phenoxide [2]. In 2,4-dichloro-6-formylphenyl 2,6-difluorobenzoate, this lability is exponentially magnified:

  • The Acyl Component: The two fluorine atoms on the 2,6-difluorobenzoate ring exert a strong inductive electron-withdrawing effect (-I), making the ester carbonyl highly electrophilic and prone to nucleophilic attack.

  • The Phenolic Component: The 2,4-dichloro-6-formylphenyl moiety is a heavily deactivated, electron-poor ring. Upon cleavage, it forms a highly stabilized phenoxide leaving group.

Experimental Consequence: The compound will rapidly hydrolyze on wet, acidic silica gel or in the presence of basic aqueous solutions. Furthermore, exposure to nucleophilic alcohols (e.g., methanol or ethanol) will trigger spontaneous transesterification, yielding methyl 2,6-difluorobenzoate [4] and the free salicylaldehyde derivative [3].

The Reactive Formyl Group

The ortho-formyl group (aldehyde) is susceptible to nucleophilic addition. In the presence of primary alcohols and trace acid (often found in standard silica gel), the aldehyde can readily convert into a hemiacetal or full acetal.

The Golden Rule for this Compound: Strictly avoid protic, nucleophilic solvents (Methanol, Ethanol, Isopropanol) and unbuffered aqueous extremes. All chromatography must be performed using aprotic solvent systems (e.g., Hexanes/Ethyl Acetate or Heptane/Dichloromethane).

Purification Workflow Decision Tree

The following decision matrix dictates the optimal purification route based on the crude mixture's purity profile and the final application requirements.

PurificationWorkflow Start Crude 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate Assess Assess Crude Purity (LC-MS / 1H NMR) Start->Assess Decision1 Purity > 85%? (Highly Crystalline) Assess->Decision1 Recryst Protocol 2: Recrystallization (Toluene / Heptane) Decision1->Recryst Yes Chromatography Protocol 1: Flash Chromatography (Fast Silica, Hex/EtOAc) Decision1->Chromatography No Decision2 Ultra-High Purity Needed (>99.5%)? Recryst->Decision2 Chromatography->Decision2 HPLC Protocol 3: Prep RP-HPLC (MeCN / H2O, 0.1% FA) Decision2->HPLC Yes End Pure Compound Stored under Argon at -20°C Decision2->End No HPLC->End

Decision tree for the purification of highly electrophilic aryl esters.

Step-by-Step Methodologies

Protocol 1: Anhydrous Normal-Phase Flash Chromatography

Use when crude purity is <85% or when removing closely eluting structurally similar byproducts.

Causality Note: Standard silica gel (pH ~4.5-5.5) contains bound water and silanol groups that can catalyze the hydrolysis of the ester [1]. To prevent this, the column must be run rapidly using strictly anhydrous, aprotic solvents.

Materials:

  • High-purity Silica Gel (230-400 mesh) or pre-packed flash cartridges.

  • Anhydrous Hexanes (or Heptane) and Anhydrous Ethyl Acetate (EtOAc).

  • Dry-loading material (Celite 545, not silica, to prevent surface-catalyzed degradation during drying).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of anhydrous Dichloromethane (DCM). Add Celite (1:2 ratio by weight to the crude) and evaporate the DCM under reduced pressure at room temperature (do not exceed 30°C to prevent thermal degradation).

  • Column Equilibration: Equilibrate the silica column with 100% anhydrous Hexanes.

  • Loading: Dry-load the Celite-bound crude onto the top of the column.

  • Elution: Run a rapid gradient from 100% Hexanes to 85:15 Hexanes:EtOAc. Do not use a slow, shallow gradient; prolonged residence time on silica increases the risk of ester cleavage.

  • Fraction Collection: Monitor via UV (254 nm). The target compound is highly UV-active due to the extended conjugation of the halogenated aromatic rings.

  • Concentration: Pool the product-containing fractions and concentrate immediately under reduced pressure at ≤30°C.

Protocol 2: Non-Nucleophilic Recrystallization

Use for scaling up (gram to kilogram scale) when crude purity is >85%. This is the safest method to maintain the integrity of the ester.

Causality Note: Because the molecule is rigid and planar, it packs efficiently into a crystal lattice. Recrystallization avoids the acidic microenvironment of silica gel entirely. Toluene and heptane are chosen because they are completely non-nucleophilic, eliminating the risk of transesterification[3].

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of anhydrous Toluene and heat gently to 70°C under an argon atmosphere until the solid completely dissolves.

  • Hot Filtration: If insoluble particulates are present, perform a rapid hot filtration through a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add hot anhydrous Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling: Add a few drops of Toluene to clear the solution, remove from heat, and allow the flask to cool slowly to room temperature undisturbed. Halogen bonding (C-Cl and C-F interactions) will drive the formation of dense, white-to-off-white crystals.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 1 hour. Filter the crystals via vacuum filtration and wash with ice-cold Heptane.

  • Drying: Dry the crystals strictly under high vacuum to remove residual Toluene.

Protocol 3: Preparative RP-HPLC (Acetonitrile-Based)

Use for generating analytical standards or preparing material for sensitive biological assays.

Causality Note: Reverse-phase HPLC utilizes water, which poses a hydrolysis risk. To mitigate this, Methanol is strictly banned as the organic modifier (to prevent transesterification) [4], and Acetonitrile (MeCN) is used instead. The aqueous phase is buffered with 0.1% Formic Acid (FA) to keep the pH slightly acidic (~pH 3), which suppresses hydroxide-mediated nucleophilic attack on the ester.

Step-by-Step Procedure:

  • System Setup: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Sample Injection: Dissolve the sample in pure Acetonitrile (or a 1:1 MeCN:THF mixture if solubility is poor). Do not dissolve in DMSO if the sample will sit in the autosampler for hours, as trace water in DMSO can initiate hydrolysis.

  • Gradient: Run a gradient from 50% B to 95% B over 20 minutes. The high lipophilicity of the four halogens ensures the compound will elute late in the gradient.

  • Lyophilization: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use rotary evaporation for aqueous fractions, as the prolonged heat and water exposure will degrade the ester.

Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters for the three purification methodologies.

Purification MethodExpected Yield RecoveryAchievable PurityScalabilityHydrolysis RiskPrimary Use Case
Flash Chromatography 70 - 85%95 - 98%100 mg - 50 gModerate (Silica-induced)Complex crude mixtures, removing structurally similar impurities.
Recrystallization 60 - 80%> 99.0%1 g - >1 kgLow (Non-nucleophilic)Bulk scale-up, late-stage intermediate purification.
Prep RP-HPLC 50 - 70%> 99.8%10 mg - 2 gHigh (if left in H₂O)Analytical standards, biological testing material.

Storage and Handling Validation

To self-validate the success of the purification, run a rapid LC-MS or ¹H NMR immediately after isolation.

  • Validation Marker: In ¹H NMR (CDCl₃), ensure the presence of the distinct aldehyde proton singlet (~10.3 ppm). If a broad peak appears around 10.0 ppm accompanied by new aliphatic peaks, hemiacetal formation has occurred. If a new singlet appears near 3.9 ppm, transesterification to the methyl ester has occurred.

  • Storage: Store the purified solid in an amber glass vial, backfilled with dry Argon, sealed with Parafilm, and kept at -20°C.

References

  • Liu, Y., et al. (2021). Cleavage of Carboxylic Esters by Aluminum and Iodine. The Journal of Organic Chemistry. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Li, J., et al. (2025). Preparation of Peptide C-Terminal Salicylaldehyde Ester Surrogates via a Hydrazide-Based Oxidation and Phenolysis Strategy. Methods in Molecular Biology / PubMed. Retrieved March 21, 2026, from [Link]

Technical Notes & Optimization

Troubleshooting

"common side products in 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate synthesis"

Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate . This portal is designed for application scientists and drug development professionals to troubleshoot common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate . This portal is designed for application scientists and drug development professionals to troubleshoot common synthetic bottlenecks, understand the mechanistic causality of side reactions, and implement self-validating protocols for high-yield esterification.

Mechanistic Overview & Reaction Causality

The synthesis of 2,4-dichloro-6-formylphenyl 2,6-difluorobenzoate is achieved via the esterification of with [1]. While seemingly a standard Schotten-Baumann-type acylation, the unique electronic properties of the reactants make this workflow highly susceptible to specific side reactions.

The highly electron-withdrawing ortho-fluorine atoms on the acyl chloride drastically increase the electrophilicity of the carbonyl carbon, making it exceptionally sensitive to trace moisture. Simultaneously, the formyl group on the dichlorophenol ring is prone to base-catalyzed degradation if the reaction temperature is not strictly controlled.

G Reactants Reactants: 2,4-Dichloro-6-formylphenol + 2,6-Difluorobenzoyl chloride Conditions Base (TEA/DMAP) Solvent (DCM) 0 °C to RT Reactants->Conditions Standard Addition Moisture Trace H2O (Moisture Ingress) Reactants->Moisture Poor Anhydrous Control Target Target Ester: 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate Conditions->Target Desired Esterification ExcessBase Excess Base / High Temperature Conditions->ExcessBase Exothermic Runaway SP1 Side Product 1: 2,6-Difluorobenzoic acid Moisture->SP1 Acyl Chloride Hydrolysis SP2 Side Product 2: 2,6-Difluorobenzoic anhydride SP1->SP2 + Unreacted Acyl Chloride SP3 Side Product 3: Formyl Degradation (Aldol/Cannizzaro) ExcessBase->SP3 Aldehyde Degradation

Mechanistic workflow of target ester synthesis and common side product pathways.

Quantitative Troubleshooting Data

When analyzing your crude reaction mixture via LC-MS, use the following quantitative markers to identify which side pathway is dominating your synthesis.

CompoundFormulaExact MassTypical m/zRelative RT (HPLC)Primary Causality
2,4-Dichloro-6-formylphenol C₇H₄Cl₂O₂189.96189.0 [M-H]⁻0.65Incomplete conversion / Catalyst failure
2,6-Difluorobenzoyl chloride C₇H₃ClF₂O175.98N/A (Reactive)N/AExcess reagent / Quench failure
Target Ester C₁₄H₆Cl₂F₂O₃329.97331.0[M+H]⁺1.00Desired Reaction
2,6-Difluorobenzoic acid C₇H₄F₂O₂158.02157.0 [M-H]⁻0.45Moisture ingress / Hydrolysis
2,6-Difluorobenzoic anhydride C₁₄H₆F₄O₃298.03299.0 [M+H]⁺1.15Acid accumulation + Acyl Chloride

Troubleshooting Guide & FAQs

Q: Why am I seeing a massive peak for 2,6-difluorobenzoic acid (RRT 0.45) despite using dry solvents? A: The 2,6-difluoro substitution pattern creates a highly electrophilic carbonyl center that will scavenge even parts-per-million (ppm) levels of water[1]. If your glassware was not oven-dried or if your triethylamine (TEA) was not freshly distilled over calcium hydride, hydrolysis will outcompete esterification. Solution: Implement Karl Fischer titration to ensure solvent moisture is <50 ppm before initiating the reaction.

Q: My LC-MS shows a significant peak at RRT 1.15 (m/z 299.0). What is this, and how do I prevent it? A: This is 2,6-difluorobenzoic anhydride. It forms sequentially: first, trace moisture hydrolyzes the acyl chloride to 2,6-difluorobenzoic acid. Under basic conditions, this acid acts as a nucleophile and attacks unreacted acyl chloride[2]. Solution: This is a downstream symptom of moisture ingress. Fix the anhydrous environment, and the anhydride formation will cease.

Q: The reaction solution turned dark brown immediately upon adding the acyl chloride, and my yield of the target ester is <20%. What happened? A: You are observing formyl group degradation (Side Product 3). The addition of the acyl chloride to the amine base is highly exothermic. If the addition rate is too fast or the cooling bath is insufficient, localized heating causes the base to catalyze aldol-type condensations or Cannizzaro reactions on the highly reactive formyl group of the phenol. Solution: Strictly control the addition rate at 0 °C and ensure vigorous stirring to dissipate localized heat gradients.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, this protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation checkpoint is successfully passed.

Step 1: System Preparation

  • Flame-dry a 100 mL three-neck round-bottom flask under a continuous stream of ultra-high purity Argon.

  • Add 50 mL of anhydrous Dichloromethane (DCM) via syringe. Validation Checkpoint 1: Inject 100 µL of the DCM into a Karl Fischer titrator. If the water content is >50 ppm, discard the solvent and source a fresh anhydrous bottle. Proceeding with wet solvent guarantees the formation of 2,6-difluorobenzoic acid.

Step 2: Reagent Dissolution & Catalyst Addition

  • Add 2,4-dichloro-6-formylphenol (1.0 eq, 10 mmol, 1.91 g) to the flask. Stir until fully dissolved.

  • Add Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, 0.12 g). Causality Note: DMAP is critical. It acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the desired esterification, allowing it to outcompete background hydrolysis[3].

Step 3: Controlled Acylation

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Dilute[1] (1.1 eq, 11 mmol, 1.94 g) in 10 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise via an addition funnel over 30 minutes. Validation Checkpoint 2: Monitor the color of the solution. It should remain clear to pale yellow. If the solution turns dark orange or brown, the localized temperature has exceeded safe limits, triggering formyl degradation. Pause the addition and allow the system to cool.

Step 4: Reaction Monitoring & Quench

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Take a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Validation Checkpoint 3: Check the chromatogram. If the peak at RRT 0.65 (starting phenol) is absent, the reaction is complete. If a peak at RRT 1.15 (anhydride) is present >5%, add an additional 0.05 eq of the starting phenol and stir for 30 minutes to consume the anhydride.

  • Quench the main reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87438, 2,6-Difluorobenzoyl chloride." PubChem, [Link].

  • ACS Publications. "Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes..." The Journal of Organic Chemistry, [Link].

  • National Institutes of Health. "Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase..." PMC, [Link].

Sources

Optimization

Technical Support Center: Degradation Pathways of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate

Welcome to the Analytical & Environmental Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals investigating the stability, metabolism, and environmental fate of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Environmental Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals investigating the stability, metabolism, and environmental fate of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS: 646989-40-4).

Due to its complex structural architecture—combining a highly electrophilic ester linkage, an oxidizable aldehyde, and two distinct halogenated aromatic rings—this compound exhibits multifaceted degradation kinetics. Below, you will find diagnostic troubleshooting guides, quantitative analytical markers, and self-validating experimental protocols to ensure absolute data integrity in your degradation assays.

Part 1: Diagnostic Troubleshooting & Mechanistic FAQs

Issue 1: Rapid, unexplained loss of the parent compound in aqueous buffers or biological matrices.

The Causality: You are likely observing rapid ester hydrolysis. The ester bond in this molecule is exceptionally labile. The two highly electronegative fluorine atoms on the 2,6-difluorobenzoyl moiety exert a strong inductive electron-withdrawing effect (-I effect), rendering the carbonyl carbon highly electrophilic. Concurrently, the 2,4-dichloro-6-formylphenoxide acts as an excellent leaving group due to resonance stabilization from the ortho-formyl group and inductive stabilization from the chlorine atoms. The Solution: To differentiate abiotic hydrolysis from enzymatic cleavage, run parallel assays in heat-inactivated matrices. Maintain sample prep at pH < 5 and temperatures below 4°C, as base-catalyzed hydrolysis accelerates exponentially above pH 7 [1].

Issue 2: Incomplete mass balance during soil or microbial degradation studies.

The Causality: Following the initial ester hydrolysis, the 2,6-difluorobenzoic acid (2,6-DFBA) moiety undergoes microbial mineralization. Specific bacterial strains (e.g., Pseudomonas sp.) utilize dioxygenase enzymes to attack the fluorinated aromatic ring. This leads to the elimination of fluoride ions (defluorination) and subsequent ring cleavage, meaning the intact aromatic ring will disappear from LC-UV/MS chromatograms, disrupting your carbon mass balance [2]. The Solution: Do not rely solely on LC-MS for mass balance. Implement an Ion-Selective Electrode (ISE) or Ion Chromatography (IC) to track the release of free inorganic fluoride (F⁻) and chloride (Cl⁻) ions as a proxy for complete mineralization.

Issue 3: Appearance of a [M+16] peak and loss of the formyl NMR signal during sample storage.

The Causality: The formyl group (-CHO) on the 2,4-dichloro-6-formylphenol degradation product is highly susceptible to auto-oxidation. Dissolved oxygen in your solvents will rapidly oxidize the aldehyde to a carboxylic acid, yielding 3,5-dichlorosalicylic acid. The Solution: Degas all extraction solvents with nitrogen or argon prior to use. Add a trace amount of an antioxidant (e.g., BHT) if it does not interfere with your downstream mass spectrometry.

Issue 4: Unidentified, lower-mass peaks during photostability testing (ICH Q1B).

The Causality: Chlorinated phenols absorb strongly in the UV region. Excitation leads to homolytic cleavage of the C-Cl bond, generating a phenyl radical that abstracts hydrogen from the solvent, leading to sequential photodechlorination [3]. The Solution: Ensure you are running a dark control. Switch to a solvent with low hydrogen-donating capacity (e.g., acetonitrile instead of methanol) to slow down the radical-mediated dechlorination process during analysis.

Part 2: Quantitative Data & Analytical Markers

To accurately track the degradation cascade, monitor the following primary and secondary degradation products.

Degradation PathwayTarget Analyte / ProductMolecular FormulaExact Mass (m/z)Primary Detection Method
Parent Compound 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoateC₁₄H₆Cl₂F₂O₃330.97LC-MS (ESI+), UV (254 nm)
Hydrolysis (Cleavage) 2,6-Difluorobenzoic Acid (2,6-DFBA)C₇H₄F₂O₂158.02LC-MS (ESI-), ¹⁹F-NMR
Hydrolysis (Cleavage) 2,4-Dichloro-6-formylphenol (DCFP)C₇H₄Cl₂O₂190.96LC-MS (ESI-), GC-MS
Oxidation (of DCFP) 3,5-Dichlorosalicylic AcidC₇H₄Cl₂O₃206.95LC-MS (ESI-), UV (280 nm)
Microbial (of DFBA) Free Fluoride IonF⁻18.99Ion Chromatography (IC)
Photolysis (of DCFP) Monochlorophenol derivativesC₇H₅ClO₂156.00GC-MS, LC-MS (ESI-)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every experiment must be designed as a closed, self-validating system. Below are the standard operating procedures for isolating specific degradation pathways.

Protocol A: Controlled Ester Hydrolysis & Mass Balance Assay

Purpose: To determine the abiotic hydrolysis half-life and validate the 1:1:1 molar stoichiometry of the cleavage.

  • Preparation: Prepare a 100 µM stock of the parent compound in HPLC-grade Acetonitrile (to prevent premature hydrolysis).

  • Matrix Setup: Prepare three 50 mM buffer solutions: pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

  • Initiation: Spike the parent stock into the buffers to a final concentration of 5 µM (ensure organic solvent content is ≤5% to prevent cosolvent effects). Incubate at 25°C in the dark.

  • Sampling: Aliquot 100 µL at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 10 µL of 1% Formic Acid to drop the pH below 3.

  • Validation (The Mass Balance Check): Quantify the parent, 2,6-DFBA, and DCFP via LC-UV using external calibration curves. The assay is only valid if: [Parent]t + [2,6-DFBA]t = [Parent]t=0 (± 5% error). If mass balance fails, suspect auto-oxidation of DCFP (See Issue 3).

Protocol B: Microbial Mineralization & Defluorination Assay

Purpose: To track the ultimate environmental fate and ring cleavage of the fluorinated moiety.

  • Inoculum Prep: Obtain activated sludge or Pseudomonas putida culture. Wash and resuspend in a minimal salts medium (MSM) to an OD₆₀₀ of 0.5.

  • Setup: Add the parent compound (or synthesized 2,6-DFBA) as the sole carbon source at 20 mg/L.

  • Internal Control (Critical): Prepare a parallel flask containing autoclaved (sterilized) inoculum. This differentiates biotic dioxygenation from abiotic degradation.

  • Monitoring: Over 14 days, sample the supernatant daily.

  • Validation (Fluoride Release): Analyze the supernatant using Ion Chromatography. Complete mineralization of the 2,6-DFBA moiety is validated when the molar concentration of detected F⁻ reaches exactly twice the initial molar concentration of the degraded parent compound.

Part 4: Degradation Pathway Visualization

The following diagram maps the complete degradation cascade, from primary ester cleavage to secondary environmental transformations.

Pathway Parent 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate Hydrolysis Ester Hydrolysis (pH > 7 or Esterases) Parent->Hydrolysis Cleavage Photolysis UV Photolysis (λ > 290 nm) Parent->Photolysis DFBA 2,6-Difluorobenzoic Acid (2,6-DFBA) Hydrolysis->DFBA DCFP 2,4-Dichloro-6-formylphenol (DCFP) Hydrolysis->DCFP Microbial Microbial Dioxygenases (Pseudomonas sp.) DFBA->Microbial Oxidation Auto-oxidation (O2) DCFP->Oxidation DCFP->Photolysis DCSA 3,5-Dichlorosalicylic Acid Oxidation->DCSA RingCleavage Ring Cleavage & Defluorination Microbial->RingCleavage Dechlor Photodechlorination Products Photolysis->Dechlor

Degradation pathways of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate.

Part 5: References

  • Neilson, A. H., & Allard, A.-S. (2002). Degradation and Transformation of Organic Fluorine Compounds. In: Organofluorines. The Handbook of Environmental Chemistry, vol 3N. Springer, Berlin, Heidelberg. URL:[Link]

  • FAO/WHO (1981). Diflubenzuron (Pesticide residues in food: 1981 evaluations). INCHEM. URL:[Link]

  • Hassan, M. N., Nakai, S., Nishijima, W., et al. (2021). Effect of Plastics on the Photodegradation Behavior of Chlorophenols. Environmental Science, 34(6), 270-278. URL:[Link]

  • Gmurek, M., Olak-Kucharczyk, M., & Ledakowicz, S. (2015). Toxicity of aqueous mixture of phenol and chlorophenols upon photosensitized oxidation initiated by sunlight or vis-lamp. Environmental Science and Pollution Research, 22(21), 17188–17197. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Purity of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical rigor applied to these precursors dictates the success of downstream synthesis. 2,4-Dichloro-6-formylphenyl 2,6-difluorob...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical rigor applied to these precursors dictates the success of downstream synthesis. 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS 646989-40-4)[1] is a highly specialized electrophilic building block, prominently utilized in the synthesis of2[2].

Confirming the purity of this compound presents unique analytical challenges. The molecule features a highly electron-deficient 2,6-difluorobenzoyl ester linkage that is exceptionally susceptible to nucleophilic attack (hydrolysis), alongside a reactive formyl group prone to auto-oxidation. This guide objectively compares the primary analytical modalities—HPLC-UV, qNMR, and LC-MS—and provides self-validating experimental protocols to ensure absolute structural and quantitative integrity.

Chemical Liabilities & Causality of Impurities

Before selecting an analytical method, we must understand the molecule's intrinsic reactivity. The proximity of the strongly electron-withdrawing fluorine atoms on the benzoate moiety increases the electrophilicity of the ester carbonyl. Exposure to trace moisture or protic solvents rapidly induces hydrolysis, yielding 3[3] and 2,4-dichloro-6-formylphenol. Consequently, any analytical protocol must strictly utilize anhydrous sample preparation to prevent artificially inflating the impurity profile.

Degradation Parent 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate Hydrolysis Ester Hydrolysis (Trace H2O) Parent->Hydrolysis Oxidation Auto-Oxidation (O2 exposure) Parent->Oxidation Deg1 2,6-Difluorobenzoic Acid Hydrolysis->Deg1 Deg2 2,4-Dichloro-6-formylphenol Hydrolysis->Deg2 Deg3 Oxidized Carboxylic Acid Derivative Oxidation->Deg3

Primary degradation pathways dictating analytical method design.

Comparative Analysis of Analytical Modalities

To establish a robust Certificate of Analysis (CoA), a multi-modal approach is required. The table below synthesizes the performance metrics of the three primary techniques used to evaluate this intermediate.

Analytical ModalityPrimary FunctionSpecificityQuantitative AccuracySample Prep Causality
HPLC-UV Routine batch release & stability testingHigh (Chromatographic resolution)± 0.5% (Relative area)Requires anhydrous acetonitrile to prevent on-column hydrolysis.
1H qNMR Absolute purity & reference standard calibrationVery High (Isotopic resonance)± 1.0% (Absolute mass)Requires inert deuterated solvents (CDCl3) and rigorous relaxation delays.
LC-MS (ESI-) Impurity profiling & structural elucidationAbsolute (m/z identification)N/A (Qualitative only)Essential for confirming the mass of the 2,6-difluorobenzoate cleavage product.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Purity Determination

Causality & Design: A reverse-phase C18 column is selected to retain the highly hydrophobic halogenated aromatic rings. The mobile phase must be acidified with 0.1% formic acid. This is a critical mechanistic choice: formic acid suppresses the ionization of the carboxylic acid degradation product (2,6-difluorobenzoic acid), ensuring sharp, symmetrical peaks and preventing chromatographic tailing[2].

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 10 mg of the compound and dissolve in 10 mL of anhydrous HPLC-grade acetonitrile. Do not use methanol , as it can induce transesterification.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the parent compound and a spiked standard of 2,6-difluorobenzoic acid. The protocol is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 .

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 254 nm, which optimally captures the π→π∗ transitions of the conjugated aromatic systems.

Protocol B: 1H qNMR Absolute Purity

Causality & Design: Quantitative NMR provides an orthogonal, reference-free method to determine absolute purity. We select 1,4-dinitrobenzene as the internal calibrant because its highly deshielded aromatic protons (~8.4 ppm) do not overlap with the analyte's distinct formyl proton (~10.3 ppm).

Step-by-Step Workflow:

  • Sample Preparation: Using a microbalance, accurately weigh ~15 mg of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate and ~5 mg of the 1,4-dinitrobenzene internal standard into a glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl3. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Causality): Set the relaxation delay (D1) to 30 seconds . The formyl proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time ( T1​ ). A D1 of 5×T1​ ensures complete magnetization recovery; failing to do so will artificially lower the calculated purity.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the internal standard peak (4 protons) and the formyl peak (1 proton) to calculate the absolute mass fraction.

Workflow Sample Compound Batch (CAS 646989-40-4) HPLC HPLC-UV (Relative Purity) Sample->HPLC qNMR 1H qNMR (Absolute Purity) Sample->qNMR LCMS LC-MS (Impurity ID) Sample->LCMS Release Certificate of Analysis HPLC->Release qNMR->Release LCMS->Release

Multi-modal analytical workflow for comprehensive purity confirmation.

Conclusion

Relying on a single analytical method for highly reactive halogenated esters is a systemic risk. While HPLC-UV provides excellent throughput and relative purity data, it must be cross-validated with qNMR to rule out chromophore-lacking impurities or solvent retention. By enforcing anhydrous sample preparation and understanding the hydrolytic liabilities of the 2,6-difluorobenzoate linkage, researchers can guarantee the integrity of this critical intermediate before committing it to downstream drug development.

References
  • ChemScene. "646989-40-4 | 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate." ChemScene Chemical Library. 1

  • Banerjee, S., et al. "Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells." Journal of Medicinal Chemistry, 2017 Feb 10; 60(4): 1309–1324. (PMC5385860). 2

  • Chemsrc. "2,6-Difluorobenzoic acid | CAS#:385-00-2." Chemsrc Database. 3

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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